molecular formula C10H14Cl2N4 B6200453 N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 1133-84-2

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B6200453
CAS No.: 1133-84-2
M. Wt: 261.2
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Description

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound known for its diverse range of biological activities It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of quinazoline derivatives with ethane-1,2-diamine under specific conditions. One common method includes the use of Meldrum’s acid and methanol in a reflux setup for about an hour, followed by the addition of 2,4-difluoroaniline . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

    N1-(quinolin-4-yl)ethane-1,2-diamine: Similar in structure but with a quinoline ring instead of a quinazoline ring.

    N1-(quinolin-2-yl)ethane-1,2-diamine hydrochloride: Another similar compound with a quinoline ring at a different position.

Uniqueness

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

1133-84-2

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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